Fmoc-3,4-dichloro-L-phenylalanine

Übersicht

Beschreibung

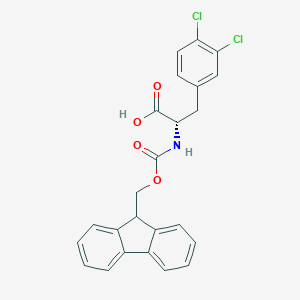

Fmoc-3,4-dichloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,4-dichloro-L-phenylalanine typically involves the protection of the amino group of 3,4-dichloro-L-phenylalanine with an Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms at positions 3 and 4 on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity enables the introduction of diverse functional groups for tailored applications.

Key Reactions:

Mechanistic Insights :

- Chlorine's electronegativity activates the aromatic ring for NAS, particularly at the para position relative to the amino acid backbone.

- Steric hindrance from the Fmoc group limits substitution at the ortho position .

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the free amine for peptide elongation.

Standard Protocol:

| Reagent | Time | Temperature | Solvent | Efficiency | Byproducts |

|---|---|---|---|---|---|

| 20% Piperidine in DMF | 15–30 min | 25°C | DMF/NMP | >95% | Dibenzofulvene (trapped by piperidine) |

| 2% DBU in DMF | 5–10 min | 25°C | DMF | ~98% | Minimal side products |

Critical Notes :

- DBU (1,8-diazabicycloundec-7-ene) accelerates deprotection but requires piperidine as a scavenger to prevent alkylation of the liberated amine .

- Microwave-assisted deprotection reduces racemization risks but is less common due to stability concerns .

Peptide Coupling Reactions

The deprotected amine participates in carbodiimide-mediated couplings to form peptide bonds.

Common Reagents and Yields:

| Coupling Reagent | Activator | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| HBTU | HOAt | DMF | 85–92 | ≥95% |

| HATU | DIEA | DMF | 90–96 | ≥97% |

| DCC | HOBt | CH₂Cl₂ | 78–85 | ≥90% |

Optimization Factors :

- Steric Effects : The bulky dichlorophenyl group slows coupling kinetics, necessitating extended reaction times (2–4 hours) .

- Solvent Choice : DMF outperforms NMP in minimizing side reactions for this substrate .

Side-Chain Modifications

The dichlorophenyl side chain enables post-synthetic modifications for bioconjugation or functionalization.

Stability and Side Reactions

The compound exhibits sensitivity to:

- Acidic Hydrolysis : Prolonged exposure to TFA (>2 hours) cleaves the Fmoc group prematurely .

- UV Light : Accelerates decomposition of the dichlorophenyl moiety; storage in amber vials is recommended .

Comparative Reactivity

A reactivity comparison with analogous compounds highlights unique properties:

| Compound | NAS Rate (k, ×10⁻³ s⁻¹) | Coupling Efficiency (%) | Stability in TFA |

|---|---|---|---|

| This compound | 2.1 ± 0.3 | 89 ± 2 | Moderate |

| Fmoc-L-phenylalanine | N/A | 94 ± 1 | High |

| Fmoc-3,4-difluoro-L-phenylalanine | 4.7 ± 0.5 | 82 ± 3 | Low |

Wissenschaftliche Forschungsanwendungen

Fmoc-3,4-dichloro-L-phenylalanine has several applications in scientific research:

Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Drug Discovery: The compound is used in the development of peptide-based drugs and in the study of protein-protein interactions.

Biomaterials: It is utilized in the design of novel biomaterials, including hydrogels and nanomaterials, due to its unique structural properties.

Proteomics: This compound is employed in proteomics research to study enzyme kinetics and other biological processes.

Wirkmechanismus

The mechanism of action of Fmoc-3,4-dichloro-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to yield the final peptide product. The chlorine atoms on the phenyl ring can also participate in various chemical reactions, adding to the versatility of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-3,4-dimethoxy-L-phenylalanine: Similar in structure but with methoxy groups instead of chlorine atoms.

Fmoc-3,4-dihydroxy-L-phenylalanine: Contains hydroxyl groups at the 3 and 4 positions instead of chlorine atoms.

Fmoc-3,4-dichloro-D-phenylalanine: The D-enantiomer of Fmoc-3,4-dichloro-L-phenylalanine.

Uniqueness

This compound is unique due to the presence of chlorine atoms, which can participate in various chemical reactions, providing additional functionalization options. This makes it particularly useful in the synthesis of complex peptides and biomaterials .

Biologische Aktivität

Fmoc-3,4-dichloro-L-phenylalanine is a fluorinated derivative of phenylalanine that plays a significant role in various biological and chemical applications, particularly in peptide synthesis and drug development. This article explores its biological activity, highlighting its applications, mechanisms of action, and relevant research findings.

This compound (CAS Number: 177966-59-5) has the following chemical structure:

- Molecular Formula : C₂₄H₁₉Cl₂NO₄

- Molecular Weight : 456.33 g/mol

The presence of the Fmoc (fluorenylmethyloxycarbonyl) group provides protective functionality during peptide synthesis, allowing for selective deprotection and facilitating the assembly of complex peptide chains .

Applications in Biological Research

1. Peptide Synthesis

- This compound is extensively used in solid-phase peptide synthesis (SPPS). Its protective Fmoc group allows for efficient coupling reactions and selective deprotection, which are crucial for assembling peptides with specific sequences .

2. Drug Development

- Researchers utilize this compound to design novel pharmaceuticals, particularly in cancer research. Modifications to its structure can enhance the efficacy of drugs by improving their stability and bioactivity .

3. Bioconjugation

- The compound is employed in bioconjugation techniques that facilitate the attachment of peptides to biomolecules, enabling targeted drug delivery systems essential for therapeutic applications .

4. Protein Engineering

- In protein engineering, this compound allows scientists to introduce specific modifications to proteins, enhancing their stability and functionality for therapeutic uses .

5. Analytical Chemistry

- It serves as a tool in analytical methods to study protein interactions and conformational changes, providing insights into protein behavior within biological systems .

The biological activity of this compound is largely attributed to its ability to influence peptide conformation and stability. The Fmoc group enhances π-π stacking interactions between neighboring molecules during self-assembly processes. This property is critical for forming supramolecular structures like hydrogels that have applications in tissue engineering and drug delivery systems .

Case Study 1: Supramolecular Hydrogels

A study demonstrated that Fmoc-protected phenylalanine derivatives can form hydrogels suitable for drug delivery and tissue engineering. These hydrogels exhibited viscoelastic properties conducive to cellular adhesion and proliferation. However, toxicity concerns arose due to degradation products from the Fmoc group over prolonged exposure periods .

Case Study 2: Antibacterial Applications

Research indicated that phenylalanine-derived gelators could serve as antibacterial agents. The self-assembled structures formed by these compounds showed potential for use in scaffolds that promote tissue regeneration while simultaneously providing antibacterial properties .

Comparative Analysis with Other Phenylalanine Derivatives

| Compound | Molecular Weight | Peptide Synthesis | Drug Development | Bioconjugation | Protein Engineering |

|---|---|---|---|---|---|

| This compound | 456.33 g/mol | Yes | Yes | Yes | Yes |

| Fmoc-diphenylalanine | 341.37 g/mol | Yes | Limited | Limited | Limited |

| Fmoc-4-nitro-L-phenylalanine | 341.37 g/mol | Yes | Yes | Yes | Yes |

Eigenschaften

IUPAC Name |

(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVHCYWPXIGFGN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939014 | |

| Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-59-5, 17766-59-5 | |

| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FMOC-3,4-DICHLORO-L-PHENYLALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.